![molecular formula C18H20N2O2 B2841944 N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide CAS No. 1024197-21-4](/img/structure/B2841944.png)
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between appropriate precursors under controlled conditions . For instance, N-(6-methoxypyridin-3-yl)acetamide, a related compound, has been synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods .Applications De Recherche Scientifique
Discovery and Clinical Trials
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide is identified within a broader class of compounds with significant implications in scientific research. For instance, a related compound, BMS-777607, was discovered as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Novel Heterocyclic Systems
Research into aminonaphthyridinones, closely related to the chemical structure of interest, has led to the development of novel heterocyclic systems with potential application in drug discovery. For example, a study on 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide explored the Hofmann rearrangement and other reactions to create new compounds, demonstrating typical pyrrole-type reactivity (Deady & Devine, 2006).
PET Radioligands for Neuropsychiatric Disorders
Another significant area of application is in the development of PET radioligands for imaging neuropsychiatric disorders. A compound structurally similar to N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide, featuring a cyclohexanecarboxamide derivative, was identified as a reversible, selective, and high-affinity antagonist of the 5-HT1A receptor. Its characteristics include high brain uptake, slow brain clearance, and stability against defluorination, marking it as a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Multidrug Resistance
In oncology, compounds within this structural family have been synthesized and tested for their ability to reverse multidrug resistance in various cell lines, showing significant promise as prototype inhibitors. These studies are crucial for developing therapies to overcome resistance to chemotherapy (Dodic et al., 1995).
Propriétés
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-9-15(13-19-16)20-17(21)18(11-5-6-12-18)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHVFCWPMRSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.